Home > Products > Screening Compounds P134476 > Taranabant ((1R,2R)stereoisomer)
Taranabant ((1R,2R)stereoisomer) - 701977-00-6; 701977-08-4

Taranabant ((1R,2R)stereoisomer)

Catalog Number: EVT-2980800
CAS Number: 701977-00-6; 701977-08-4
Molecular Formula: C27H25ClF3N3O2
Molecular Weight: 515.96
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods

The synthesis of Taranabant has evolved through various methodologies aimed at improving efficiency and yield. One notable approach is the palladium-catalyzed amidation of an enol tosylate, which yields a stereodefined tetrasubstituted enamide. This step is followed by asymmetric hydrogenation to produce Taranabant with the desired stereochemistry .

Technical Details

In one efficient synthesis reported in 2009, researchers employed a combination of asymmetric synthesis techniques that included:

  • Palladium-catalyzed reactions: These reactions are crucial for forming carbon-nitrogen bonds with high stereoselectivity.
  • Asymmetric hydrogenation: This process allows for the selective reduction of double bonds in the presence of other functional groups, ensuring that the correct stereoisomer is obtained .
Molecular Structure Analysis

Structure

Taranabant has a complex molecular structure characterized by multiple chiral centers. Its chemical formula is C22H26ClF3N2OC_{22}H_{26}ClF_{3}N_{2}O, and it features a unique arrangement of functional groups that contribute to its biological activity.

Data

The structural data reveal that Taranabant includes:

  • A trifluoromethyl group which enhances lipophilicity.
  • A chlorophenyl moiety, contributing to receptor binding affinity.
  • The presence of a pyridine ring, which is often involved in interactions with cannabinoid receptors .
Chemical Reactions Analysis

Reactions

Taranabant undergoes various chemical reactions typical for organic compounds, including:

  • Nucleophilic substitutions: Particularly involving the amide functionality.
  • Reduction reactions: As seen in its synthesis where double bonds are selectively reduced to form the final product.

Technical Details

The reactions utilized in Taranabant's synthesis are characterized by:

  • High selectivity due to the use of chiral catalysts.
  • The ability to produce significant quantities suitable for pharmaceutical applications .
Mechanism of Action

Process

Taranabant functions primarily as an inverse agonist at the cannabinoid-1 receptor. By binding to this receptor, it inhibits the action of endogenous cannabinoids, leading to decreased appetite and increased energy expenditure.

Data

Research indicates that Taranabant's mechanism involves:

  • Altering neurotransmitter release in the central nervous system.
  • Modulating pathways related to hunger and satiety signals, ultimately influencing body weight regulation .
Physical and Chemical Properties Analysis

Physical Properties

Taranabant is generally described as a solid at room temperature with specific melting and boiling points that vary based on purity and formulation.

Chemical Properties

Key chemical properties include:

  • Solubility: Taranabant exhibits moderate solubility in organic solvents but limited solubility in water, which is typical for lipophilic compounds.
  • Stability: The compound's stability under various pH conditions has been studied, indicating it remains stable under physiological conditions but may degrade under extreme conditions .
Applications

Scientific Uses

Taranabant was primarily investigated for its potential use in treating obesity. Its role as a cannabinoid receptor inverse agonist positions it as a candidate for managing metabolic disorders associated with obesity. Additionally, research into its pharmacological properties continues to explore its effects on other conditions related to appetite regulation and metabolic syndrome.

Introduction to Cannabinoid Receptor Type 1 (CB1R) Inverse Agonism

CB1R Signaling Pathways and Endocannabinoid System Modulation

CB1R activation by endogenous ligands (e.g., anandamide, 2-arachidonoylglycerol [2-AG]) stimulates Gαi/o proteins, leading to:

  • Inhibition of adenylate cyclase and reduced cAMP production
  • Modulation of voltage-gated calcium and potassium channels
  • Activation of mitogen-activated protein kinase (MAPK) pathways

In metabolic tissues, these pathways exert profound physiological effects:

  • Hepatic gluconeogenesis: CB1R activation by 2-AG induces CREBH-mediated transcription of gluconeogenic enzymes (PEPCK, G6Pase) via JNK/c-Jun signaling, increasing hepatic glucose output [2].
  • Adipogenesis: CB1R activation enhances lipogenic gene expression (e.g., SREBP-1) and triglyceride storage.
  • Energy balance: Central CB1R signaling stimulates appetite through orexigenic neuropeptides in the hypothalamus [7].

Taranabant and other inverse agonists suppress constitutive CB1R activity, reversing these metabolic effects. Preclinical studies demonstrate that taranabant increases energy expenditure by approximately 10-15% and fat oxidation by 20-25% in rodent models through both central and peripheral mechanisms. Positron emission tomography (PET) studies using the CB1R tracer [¹⁸F]MK-9470 confirmed that taranabant achieves 10-40% receptor occupancy at weight-loss effective doses, engaging both central and peripheral receptors [6].

Table 1: Comparative Pharmacodynamics of CB1R Inverse Agonists

CompoundMolecular TargetPrimary Metabolic EffectsReceptor Occupancy at Therapeutic Doses
TaranabantCB1R inverse agonist↑ Energy expenditure (12-18%)↑ Fat oxidation (20-30%)↓ Food intake (15-25%)10-40% [6]
RimonabantCB1R inverse agonist↓ Body weight (4.7 kg vs placebo)↑ Adiponectin (∼57%)↓ Triglycerides30-50% [1]
INV-202*CB1R inverse agonist↓ Body weight (3.5 kg vs placebo)↓ Waist circumferenceNot reported [4]

*Next-generation compound in clinical development

Historical Context of CB1R Inverse Agonists in Metabolic Disorders

The therapeutic targeting of CB1R emerged from observational studies linking endocannabinoid system hyperactivity with obesity-related metabolic dysfunction:

  • Preclinical validation: Genetic CB1R knockout mice demonstrated resistance to diet-induced obesity, hepatic steatosis, and insulin resistance [7]. Pharmacological studies showed rimonabant (first-generation inverse agonist) reduced food intake by 35-65% and body weight by 12-20% in diet-induced obese rodents [1].

  • First-generation agents: Rimonabant (Sanofi-Aventis) became the first clinically approved CB1R inverse agonist in 2006, demonstrating efficacy in the RIO (Rimonabant In Obesity) trials: 4.7 kg mean placebo-subtracted weight loss at one year and improved cardiometabolic parameters [1] [8]. Taranabant (Merck & Co, codenamed MK-0364) was developed as a structurally distinct acyclic inverse agonist with sub-nanomolar CB1R affinity (IC₅₀ = 0.35 nM). Phase II trials demonstrated dose-dependent weight reduction (2.9-4.0 kg placebo-adjusted) and improved glycemic parameters in obese patients with type 2 diabetes [5] [9].

  • Therapeutic shift: Despite efficacy, first-generation compounds were limited by centrally-mediated adverse effects. This prompted development of peripherally-restricted CB1R inverse agonists (e.g., INV-202) designed to minimize blood-brain barrier penetration while preserving metabolic benefits. Recent phase 1b trials of INV-202 demonstrated 3.5 kg placebo-subtracted weight loss without severe neurological adverse events [4].

Rationale for Stereoselective Targeting in CB1R Therapeutics

Taranabant features a stereochemically pure (1R,2R)-configuration that is pharmacologically essential for its high-affinity interaction with CB1R. The stereoselective design reflects sophisticated structure-activity relationship (SAR) optimization:

  • Stereochemical specificity: The (1R,2R)-enantiomer exhibits >100-fold greater binding affinity compared to other stereoisomers. This results from optimal three-dimensional positioning of:
  • The 4-chlorophenyl moiety within a hydrophobic subpocket
  • The 3-cyanophenyl group forming π-π stacking interactions
  • The 2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide group establishing hydrogen bonds with Lys192 and Asp366 [9]

  • Structural advantages over prototypical inverse agonists:

  • Acyclic backbone: Unlike rimonabant's rigid pyrazole core, taranabant's flexible alkyl chain enhances conformational adaptability during receptor binding [6]
  • Polar linkers: The oxygen ether linkage and carboxamide group improve water solubility while maintaining high membrane permeability

Table 2: Structural Features of CB1R Inverse Agonists

Structural FeatureTaranabant ((1R,2R)-stereoisomer)RimonabantNext-Generation Compounds
Core StructureAcyclic sulfonamide derivativePyrazole derivativeDiverse scaffolds (e.g., triazoles)
Key Stereocenters(1R,2R)-configurationNoneVariable
Molecular Weight515.96 g/mol463.83 g/mol400-550 g/mol
Critical Binding Groups3-Cyanophenyl4-ChlorophenylTrifluoromethylpyridine4-ChlorophenylPiperidinyl2,4-DichlorophenylOptimized for peripheral restriction
cLogP5.2 (predicted)4.92.5-4.0
  • Stereoselective pharmacokinetics: The (1R,2R)-configuration minimizes off-target interactions with cytochrome P450 enzymes (particularly CYP2C9 and CYP3A4), reducing potential for metabolic drug-drug interactions compared to racemic approaches [5].

  • Therapeutic implications: Stereoselectivity enables precise engagement with the allosteric site of CB1R, potentially reducing the receptor occupancy required for efficacy (10-40% vs 30-50% for rimonabant). This principle informs contemporary development of biased ligands and allosteric modulators that seek to dissociate metabolic benefits from neurological effects [4] [8].

The evolution from first-generation compounds to stereoselective, peripherally-restricted agents represents a pharmacological refinement strategy to enhance the therapeutic index of CB1R-based therapies for metabolic diseases.

Properties

CAS Number

701977-00-6; 701977-08-4

Product Name

Taranabant ((1R,2R)stereoisomer)

IUPAC Name

N-[(2R,3R)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl]-2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanamide

Molecular Formula

C27H25ClF3N3O2

Molecular Weight

515.96

InChI

InChI=1S/C27H25ClF3N3O2/c1-17(34-25(35)26(2,3)36-24-12-9-21(16-33-24)27(29,30)31)23(14-18-7-10-22(28)11-8-18)20-6-4-5-19(13-20)15-32/h4-13,16-17,23H,14H2,1-3H3,(H,34,35)/t17-,23+/m1/s1

InChI Key

QLYKJCMUNUWAGO-HXOBKFHXSA-N

SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)NC(=O)C(C)(C)OC3=NC=C(C=C3)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.